4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
CAS No.: 860241-91-4
Cat. No.: VC5690001
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860241-91-4 |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | 292.35 |
| IUPAC Name | 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3 |
| Standard InChI Key | RJUISLNBSBIYHN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide belongs to the benzenesulfonamide class, distinguished by a sulfonamide group () bridging two aromatic rings. The primary aromatic ring contains an amino group () at the para position, while the secondary ring features methoxy () and methyl () groups at the 2- and 5-positions, respectively .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 860241-91-4 |
| Molecular Formula | |
| Molecular Weight | 292.35 g/mol |
| Purity | ≥97% (HPLC) |
| Key Functional Groups | Sulfonamide, Amino, Methoxy, Methyl |
The compound’s purity is critical for pharmaceutical applications, with manufacturers like MolCore adhering to ISO-certified processes to ensure consistency .
Stereochemical Considerations
Unlike chiral sulfonamides described in patent WO2012101648A1—which detail enantiomerically pure syntheses—this compound lacks stereocenters, simplifying its production and purification . The absence of chiral centers eliminates the need for resolution techniques, making it cost-effective for large-scale synthesis.
Synthesis and Manufacturing
Industrial Production
MolCore’s manufacturing process emphasizes high-yield reactions, typically involving sulfonation of aniline derivatives followed by coupling with 2-methoxy-5-methylaniline. While exact synthetic routes are proprietary, analogous methods for related sulfonamides involve:
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Sulfonation: Reaction of 4-nitrobenzenesulfonyl chloride with 2-methoxy-5-methylaniline.
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Reduction: Catalytic hydrogenation to convert the nitro group () to an amino group () .
Quality Control
Rigorous HPLC analysis ensures compliance with purity standards (≥97%). Techniques similar to those described for 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethylbenzenesulfonamide—such as reverse-phase chromatography using acetonitrile/water mobile phases—are likely employed .
Analytical Profiling
Chromatographic Methods
Reverse-phase HPLC remains the gold standard for purity assessment. The Newcrom R1 column, noted for low silanol activity, is ideal for separating sulfonamides without peak tailing . Typical conditions include:
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Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid.
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Detection: UV at 254 nm.
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (4.6 × 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Run Time | 15–20 minutes |
| Retention Time | ~8.5 minutes (estimated) |
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) for this compound are unavailable, benzenesulfonamide derivatives typically exhibit:
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: Aromatic protons at δ 6.5–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm.
Pharmacological and Industrial Applications
Role in API Synthesis
As a key intermediate, this sulfonamide is integral to producing antibiotics, antivirals, and anti-inflammatory agents. Its structure mimics sulfamethoxazole (CAS 723-46-6), a widely used antibiotic, suggesting potential antimicrobial activity .
Research Applications
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